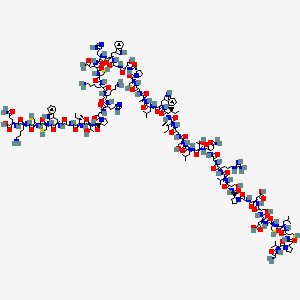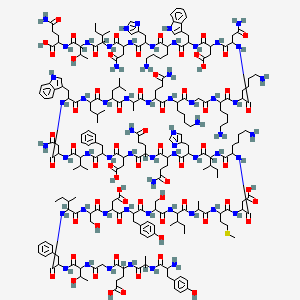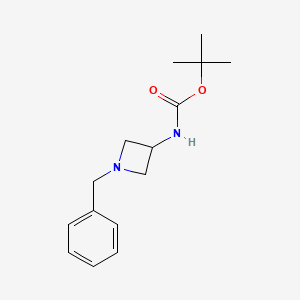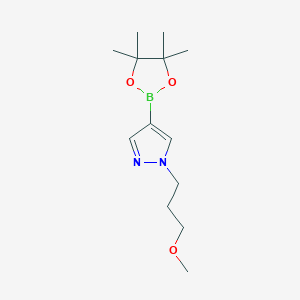
Insulin levels modulator
Übersicht
Beschreibung
“Insulin levels modulator” is a term that refers to substances or factors that can influence the levels of insulin, a key hormone regulating metabolism and maintaining normoglycaemia and normolipidaemia . Insulin acts by binding to its cell surface receptor, activating the receptor’s intrinsic tyrosine kinase activity, resulting in receptor autophosphorylation and phosphorylation of several substrates .
Chemical Reactions Analysis
The chemical reactions involving “Insulin levels modulator” are complex and involve multiple pathways. For instance, insulin action involves several intracellular signalling pathways . A study on metabolic insulin signaling has also extended the reaction network analysis approach to the insulin signaling system .
Wissenschaftliche Forschungsanwendungen
Insulin Signaling and Metabolic Regulation
Insulin signaling is crucial in regulating glucose, lipid, and energy homeostasis, particularly affecting liver, skeletal muscle, and adipose tissue. Precise modulation of insulin pathways is vital for transitioning between fed and fasted states. Understanding these pathways is critical for developing new drugs for diabetes and metabolic syndrome (Boucher, Kleinridders, & Kahn, 2014).
Rapid Insulin Assay Development
A novel insulin assay based on homogeneous time-resolved fluorescence offers a faster, cost-effective alternative to traditional methods. This is significant for elucidating mechanisms in insulin secretion and diabetes treatment, including the role of negative modulators like dopamine in insulin release (Farino et al., 2016).
Microneedle Technology in Insulin Delivery
Microneedles (MNs) present a noninvasive method for insulin delivery, offering a painless and convenient alternative for diabetes patients. Different types of MNs, like hollow and dissolving MNs, have been explored for their efficacy in insulin delivery systems (Jin et al., 2018).
Enhancing Diabetes Remission
The use of exendin-4, a glucagon-like peptide-1 receptor agonist, has been shown to enhance the remission of Type 1 diabetes in NOD mice, particularly when combined with anti-CD3 monoclonal antibody treatment. This suggests potential clinical applications for treating new-onset Type 1 diabetes (Sherry et al., 2007).
Insulin Gene Expression Stimulation
Glucagon-like peptide I stimulates insulin gene expression and increases cyclic AMP levels in rat islet cell lines. Understanding this modulation is important for diabetes research and potential therapies (Drucker et al., 1987).
Insulin and Cerebral Blood Flow
Studies on the impact of insulin on cerebral blood flow and neuronal activity have shown that insulin can modulate brain functions like memory and appetite regulation, though direct vasodilatory effects on the cerebral vascular system are not evident (Grichisch et al., 2012).
Insulin Pump and Blood Glucose Fluctuations
Sensor-augmented insulin pumps (SAPs) have been found effective in reducing blood glucose level fluctuations and lowering mean blood glucose levels in type 2 diabetes patients, without increased risks of hypoglycemia (Luo et al., 2013).
Insulin Modulation in Diabetes
Research on insulin's ability to modulate its own secretion and the dose-response characteristics in normal and type II diabetic subjects provides insights into the pathophysiology of diabetes and potential therapeutic approaches (Garvey et al., 1985).
Safety And Hazards
Zukünftige Richtungen
Future research should address challenges related to drug absorption, nasal deposition, and the long-term effects of intranasal insulin . The evaluation of administration devices for nose-to-brain drug delivery becomes crucial in ensuring precise drug deposition patterns and enhancing bioavailability .
Eigenschaften
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIGHGGCWSBIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Insulin levels modulator | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)






![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)


